Cas no 1512893-46-7 (2-cyclopropylcyclohexane-1-carboxylic acid)

2-Cyclopropylcyclohexane-1-carboxylic acid is a bicyclic carboxylic acid featuring a cyclopropane ring fused to a cyclohexane backbone. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The cyclopropyl group enhances rigidity and influences conformational stability, while the carboxylic acid functionality allows for further derivatization. Its distinct geometry is advantageous in the design of bioactive molecules, particularly in modulating receptor interactions or improving metabolic stability. The compound’s well-defined stereochemistry also supports its use in chiral synthesis. Suitable for applications requiring constrained aliphatic frameworks, it offers versatility in medicinal chemistry and material science.
2-cyclopropylcyclohexane-1-carboxylic acid structure
1512893-46-7 structure
Product Name:2-cyclopropylcyclohexane-1-carboxylic acid
CAS No:1512893-46-7
MF:C10H16O2
MW:168.232843399048
MDL:MFCD24025058
CID:4603207
PubChem ID:81008291
Update Time:2025-06-13

2-cyclopropylcyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropylcyclohexane-1-carboxylic acid
    • Cyclohexanecarboxylic acid, 2-cyclopropyl-
    • MDL: MFCD24025058
    • Inchi: 1S/C10H16O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h7-9H,1-6H2,(H,11,12)
    • InChI Key: ZXHSRQGZABKQQZ-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)CCCCC1C1CC1

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2-cyclopropylcyclohexane-1-carboxylic acid Related Literature

Additional information on 2-cyclopropylcyclohexane-1-carboxylic acid

2-Cyclopropylcyclohexane-1-carboxylic Acid (CAS No. 1512893-46-7): An Overview of Its Structure, Properties, and Applications

2-Cyclopropylcyclohexane-1-carboxylic acid (CAS No. 1512893-46-7) is a versatile organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound belongs to the class of cyclohexanecarboxylic acids and is characterized by the presence of a cyclopropyl substituent on the cyclohexane ring. This article provides a comprehensive overview of the structure, properties, and potential applications of 2-cyclopropylcyclohexane-1-carboxylic acid.

Structure and Chemical Properties:

The molecular formula of 2-cyclopropylcyclohexane-1-carboxylic acid is C10H16O2, with a molecular weight of approximately 172.23 g/mol. The compound features a cyclohexane ring with a carboxylic acid group at the 1-position and a cyclopropyl group at the 2-position. The cyclopropyl substituent introduces significant steric hindrance and conformational rigidity to the molecule, which can influence its reactivity and physical properties.

The carboxylic acid functional group in 2-cyclopropylcyclohexane-1-carboxylic acid confers several important chemical properties. It is capable of forming hydrogen bonds, which can enhance its solubility in polar solvents such as water and ethanol. Additionally, the carboxylic acid group can undergo various chemical reactions, including esterification, amide formation, and decarboxylation, making it a valuable intermediate in organic synthesis.

Synthesis and Preparation:

The synthesis of 2-cyclopropylcyclohexane-1-carboxylic acid has been reported using several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with cyclohexanone followed by oxidation to form the carboxylic acid. Another method involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by ring-opening and functionalization steps to introduce the carboxylic acid group.

The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in catalytic methods have led to more efficient and environmentally friendly syntheses of 2-cyclopropylcyclohexane-1-carboxylic acid. For example, the use of transition metal catalysts has been shown to improve yields and reduce side reactions.

Spectroscopic Analysis:

Spectroscopic techniques are essential for characterizing the structure and purity of 2-cyclopropylcyclohexane-1-carboxylic acid. Infrared (IR) spectroscopy reveals characteristic absorption bands for the carboxylic acid group (around 1700 cm-1) and the C-H stretching vibrations of the cyclohexane and cyclopropyl groups. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, with distinct signals for the protons in different environments.

Mass spectrometry (MS) is another valuable tool for confirming the molecular weight and identifying any impurities or by-products in the sample. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which are crucial for confirming the identity of 2-cyclopropylcyclohexane-1-carboxylic acid.

Biological Activity and Potential Applications:

2-Cyclopropylcyclohexane-1-carboxylic acid has shown promising biological activity in various studies. One area of interest is its potential as an anti-inflammatory agent. Research has demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-cyclopropylcyclohexane-1-carboxylic acid could be further investigated for its anti-inflammatory properties.

In addition to its potential therapeutic applications, 2-cyclopropylcyclohexane-1-carboxylic acid has been explored as a building block for synthesizing more complex molecules with diverse biological activities. For example, it can be used as a starting material for synthesizing peptides, peptidomimetics, and other bioactive compounds.

Mechanical Properties:

The unique structure of 2-cyclopropylcyclohexane-1-carboxylic acid strong>, particularly the presence of the cyclopropyl group, imparts specific mechanical properties that make it suitable for use in materials science applications. The steric hindrance introduced by the cyclopropyl substituent can affect the packing density and crystallinity of polymers derived from this compound.

In polymer chemistry, derivatives of 2-cyclopropylcyclohexane-1-carboxylic acid strong> have been used to modify polymer backbones or side chains to enhance mechanical strength, thermal stability, or other desirable properties. For instance, incorporating this compound into polymeric materials can improve their resistance to degradation under harsh conditions.

Safety Considerations: strong>

Safety is a critical aspect when handling any chemical compound. While specific safety data sheets (SDS) should always be consulted for detailed information on handling procedures and personal protective equipment (PPE), general precautions include working in well-ventilated areas and using appropriate PPE such as gloves and safety goggles.

Toxicity studies on similar compounds suggest that exposure to high concentrations may cause irritation to the skin or respiratory system. Therefore, it is advisable to handle 2-cyc lo prop yl cy clo hex ane - 1 - ca ro xy lic ac id with care and follow all recommended safety guidelines. p > article > response >

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